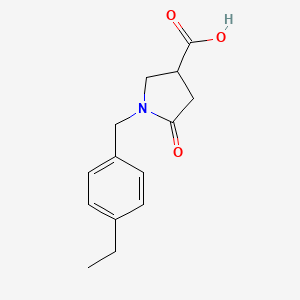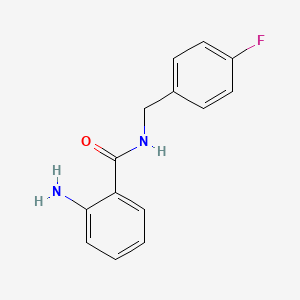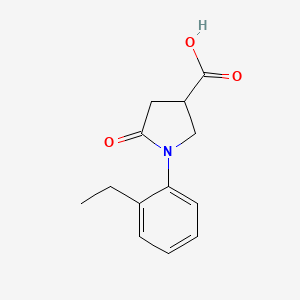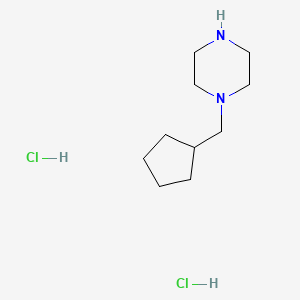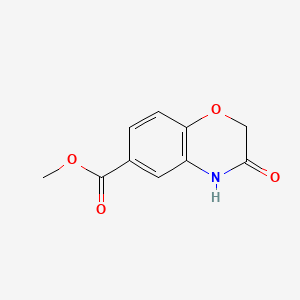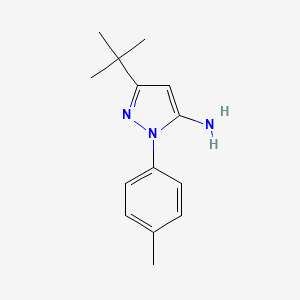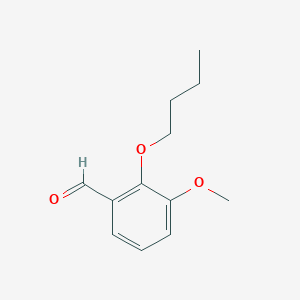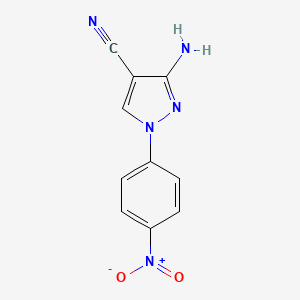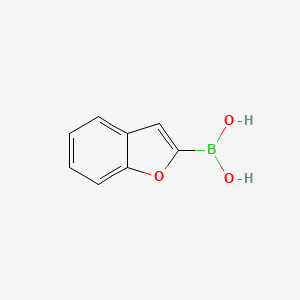
苯并呋喃-2-硼酸
概述
描述
苯并呋喃-2-基硼酸是一种有机化合物,属于苯并呋喃衍生物类。其特征在于苯并呋喃环上连接了一个硼酸基团。由于其在有机合成、药物化学和材料科学中的多种用途,该化合物引起了广泛关注。
科学研究应用
苯并呋喃-2-基硼酸在科学研究中有着广泛的应用:
作用机制
苯并呋喃-2-基硼酸的作用机制涉及其与各种分子靶标形成稳定复合物的能力。在铃木-宫浦交叉偶联反应中,硼酸基团与钯催化剂相互作用,促进碳-碳键的形成。 这种相互作用对于合成复杂的有机分子至关重要 .
类似化合物:
- 2-苯并呋喃硼酸
- 苯并[b]呋喃-2-硼酸
- 2-苯并呋喃基硼酸
比较: 苯并呋喃-2-基硼酸因其在各种化学反应中的独特反应性和稳定性而脱颖而出。 与其他类似化合物相比,它在交叉偶联反应中提供了更高的产率和效率,使其成为有机合成中的首选选择 .
安全和危害
未来方向
生化分析
Biochemical Properties
Benzofuran-2-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where benzofuran-2-boronic acid can inhibit proteases by binding to their active sites . Additionally, it can interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
Benzofuran-2-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by inhibiting specific enzymes and proteins involved in these processes. For example, benzofuran-2-boronic acid has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This inhibition can affect cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of benzofuran-2-boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, benzofuran-2-boronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzofuran-2-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that benzofuran-2-boronic acid can have lasting effects on cellular function, including sustained inhibition of proteasome activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of benzofuran-2-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, benzofuran-2-boronic acid can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
Benzofuran-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in pharmacological studies.
Transport and Distribution
The transport and distribution of benzofuran-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, benzofuran-2-boronic acid can bind to specific proteins and accumulate in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
Benzofuran-2-boronic acid’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.
准备方法
合成路线和反应条件: 苯并呋喃-2-基硼酸的合成通常涉及在碱(如正丁基锂)存在下,用三异丙基硼酸酯与 2-溴苯并呋喃反应。反应在惰性气氛中进行,通常在低温(-78°C)下进行,然后逐渐升温至室温。 然后通过重结晶或色谱等标准技术对所得产物进行纯化 .
工业生产方法: 苯并呋喃-2-基硼酸的工业生产遵循类似的合成路线,但规模更大。使用连续流反应器和自动化系统可确保产品质量和产量的一致性。 优化反应条件以最大程度地减少副产物并提高工艺效率 .
反应类型:
氧化: 苯并呋喃-2-基硼酸可以进行氧化反应,生成苯并呋喃-2-基硼酸衍生物。
还原: 还原反应可以将苯并呋喃-2-基硼酸转化为各种还原形式,具体取决于所用试剂。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 经常使用诸如氢化铝锂和硼氢化钠之类的还原剂。
相似化合物的比较
- 2-Benzofuranboronic acid
- Benzo[b]furan-2-boronic acid
- 2-Benzofurylboronic acid
Comparison: Benzofuran-2-ylboronic acid stands out due to its unique reactivity and stability in various chemical reactions. Compared to other similar compounds, it offers higher yields and greater efficiency in cross-coupling reactions, making it a preferred choice in organic synthesis .
属性
IUPAC Name |
1-benzofuran-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRNTJIHGOMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2O1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379937 | |
| Record name | Benzofuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-24-2 | |
| Record name | Benzofuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Benzofuran-2-boronic acid utilized in synthesizing caged calcium compounds?
A2: Benzofuran-2-boronic acid plays a crucial role as a building block in synthesizing novel calcium chelators with two-photon absorption properties. [] Through Suzuki–Miyaura coupling reactions, it can be incorporated into molecules like ethylene glycol tetraacetic acid (EGTA) derivatives. These modified EGTA molecules, such as NPBF-EGTA, exhibit high two-photon absorption in the near-infrared region, enabling their use in photo-uncaging reactions for controlled calcium release in biological systems. []
Q2: Can you elaborate on the selectivity of Benzofuran-2-boronic acid towards different types of amines?
A3: Research indicates that Benzofuran-2-boronic acid displays selectivity towards tertiary amines, including triethylamine (TEA), in the palladium-catalyzed dimerization reaction. [] While other amines might participate in the reaction, tertiary amines demonstrate a significantly more pronounced fluorescence enhancement, making the assay particularly sensitive to this class of amines. []
Q3: What analytical techniques are commonly employed in studying Benzofuran-2-boronic acid and its derivatives?
A4: Fluorescence spectroscopy is a key technique used to monitor the reaction of Benzofuran-2-boronic acid with amines in the presence of a palladium catalyst. [] The increase in fluorescence intensity directly correlates with the amine concentration, enabling quantitative analysis. Additionally, techniques like Suzuki–Miyaura coupling reactions, often coupled with chromatographic and spectroscopic methods, are crucial for synthesizing and characterizing Benzofuran-2-boronic acid derivatives like the caged calcium compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
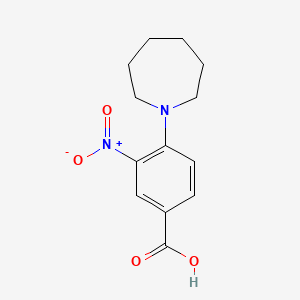
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)
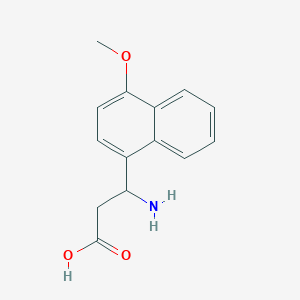
![2-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1272895.png)
